3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide
CAS No.: 449786-84-9
Cat. No.: VC6357325
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449786-84-9 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | 3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
| Standard InChI | InChI=1S/C17H21N3O3S/c1-11(2)8-16(21)18-17-14-9-24(22,23)10-15(14)19-20(17)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
| Standard InChI Key | NKQQPIMYNIJJPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC(C)C |
Introduction
Synthesis and Reaction Conditions
The synthesis of thieno[3,4-c]pyrazole derivatives generally involves multi-step organic reactions. These processes often require controlled conditions, including specific temperatures, solvents, and reaction times, to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor reaction progress and isolate the desired product.
Biological Activity and Applications
Thieno[3,4-c]pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer effects. The structural complexity of these compounds suggests potential utility in drug development and chemical research. The presence of a 4-methylphenyl group could enhance pharmacological properties by influencing interactions with biological targets.
Research Findings and Future Directions
While specific research findings on 3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide are not available, compounds with similar structures have shown significant biological activity. Further studies are warranted to explore the full range of applications in drug discovery and development.
Stability and Reactivity
Thieno[3,4-c]pyrazole derivatives typically exhibit stability under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents. Their reactivity profile suggests potential use in synthetic applications and as precursors for further chemical modifications.
Data Table: Comparison of Thieno[3,4-c]Pyrazole Derivatives
| Compound | Molecular Formula | Biological Activity | Applications |
|---|---|---|---|
| N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide | C18H17FN4OS | Anti-inflammatory, anticancer | Drug development, chemical research |
| Thieno[3,4-c]pyrazole derivatives | Variable | Anti-inflammatory, anticancer | Drug discovery, medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume